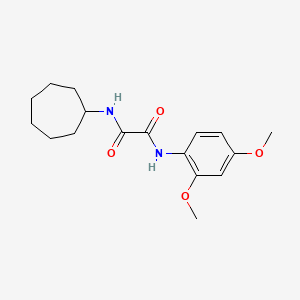

![molecular formula C15H10O8S B4927022 2-[(4-carboxyphenyl)sulfonyl]terephthalic acid](/img/structure/B4927022.png)

2-[(4-carboxyphenyl)sulfonyl]terephthalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(4-carboxyphenyl)sulfonyl]terephthalic acid, commonly known as SCTA, is a chemical compound that has recently gained significant attention in the scientific community due to its potential applications in various fields. SCTA is a derivative of terephthalic acid, which is a widely used building block for the synthesis of various polymers and pharmaceuticals.

Mécanisme D'action

The mechanism of action of SCTA is not fully understood, but it is believed to involve the interaction of SCTA with various biomolecules such as proteins and nucleic acids. SCTA has been shown to bind to DNA and RNA, leading to changes in their conformation and stability. SCTA has also been shown to interact with proteins, leading to changes in their activity and function.

Biochemical and Physiological Effects:

The biochemical and physiological effects of SCTA are not fully understood, but it is believed to have potential applications in cancer diagnosis and treatment. SCTA has been shown to selectively bind to cancer cells, leading to enhanced imaging of tumors. SCTA has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using SCTA in lab experiments include its high purity and stability, as well as its potential applications in various fields. The limitations of using SCTA include its high cost and limited availability, as well as the need for specialized equipment and expertise for its synthesis and characterization.

Orientations Futures

There are several future directions for the study of SCTA, including:

1. Development of new synthetic methods for the preparation of SCTA and its derivatives.

2. Investigation of the interaction of SCTA with various biomolecules and its potential applications in drug discovery.

3. Development of new imaging agents based on SCTA for cancer diagnosis and treatment.

4. Study of the catalytic properties of SCTA and its derivatives for various catalytic reactions.

5. Investigation of the potential applications of SCTA in the field of energy storage and conversion.

In conclusion, SCTA is a promising chemical compound with potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of SCTA and its derivatives.

Méthodes De Synthèse

The synthesis of SCTA involves the reaction of terephthalic acid with 4-carboxybenzenesulfonyl chloride in the presence of a suitable base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chloride group with the carboxylate group, resulting in the formation of SCTA.

Applications De Recherche Scientifique

SCTA has been extensively studied for its potential applications in various fields, including materials science, catalysis, and biomedicine. In materials science, SCTA has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are porous materials with high surface area and tunable properties. In catalysis, SCTA has been used as a ligand for the synthesis of various metal complexes with potential applications in catalytic reactions. In biomedicine, SCTA has been studied for its potential use as an imaging agent for cancer diagnosis and treatment.

Propriétés

IUPAC Name |

2-(4-carboxyphenyl)sulfonylterephthalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O8S/c16-13(17)8-1-4-10(5-2-8)24(22,23)12-7-9(14(18)19)3-6-11(12)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQLWVWUQYVDNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Carboxyphenyl)sulfonyl]terephthalic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4926952.png)

![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4926953.png)

![3-[(3,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4926960.png)

![5-({7-[(4-chlorophenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-2,4(1H,3H)-pyrimidinedione](/img/structure/B4926967.png)

![2'-{[4-(aminocarbonyl)-1-piperidinyl]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B4926980.png)

![2-(4-chlorophenyl)-N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4926984.png)

![1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine](/img/structure/B4926994.png)

![N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B4927030.png)

![N-benzyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4927039.png)